molecular formula C8H13NO2 B1614665 2-(1-Aziridinyl)ethyl methacrylate CAS No. 6498-81-3

2-(1-Aziridinyl)ethyl methacrylate

Cat. No.: B1614665
CAS No.: 6498-81-3
M. Wt: 155.19 g/mol
InChI Key: XEZCCHVCBAZAQD-UHFFFAOYSA-N
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Description

2-(1-Aziridinyl)ethyl methacrylate is a chemical compound that features a three-membered aziridine ring attached to an ethyl methacrylate group. This compound is known for its unique reactivity due to the strained aziridine ring, which makes it a valuable monomer in polymer chemistry. Its structure allows it to participate in various polymerization reactions, making it useful in the synthesis of specialized polymers with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aziridinyl)ethyl methacrylate typically involves the reaction of aziridine with ethyl methacrylate under controlled conditions. One common method is the radical polymerization of aziridinic methacrylates, which can be carried out using chain transfer agents and initiators such as CPDB and AIBN at around 60°C . Another approach involves the living anionic polymerization of aziridine monomers, which can be initiated using various anionic initiators .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced polymerization techniques, such as RAFT and ATRP, allows for precise control over the molecular weight and distribution of the resulting polymers .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aziridinyl)ethyl methacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include various polymers and copolymers with unique mechanical and chemical properties. These polymers are often used in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of 2-(1-Aziridinyl)ethyl methacrylate primarily involves the ring-opening reactions of the aziridine ring. This ring strain makes the compound highly reactive, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aziridinyl)ethyl methacrylate is unique due to its combination of the aziridine ring and methacrylate group, which provides a balance of reactivity and polymerizability. This makes it particularly valuable in applications requiring precise control over polymer structure and properties .

Properties

IUPAC Name

2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZCCHVCBAZAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064391
Record name 2-(1-Aziridinyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6498-81-3
Record name 2-(1-Aziridinyl)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6498-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(1-Aziridinyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aziridin-1-yl)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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